2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1243977-55-0
VCID: VC5941331
InChI: InChI=1S/C8H9N5O2/c1-15-6-3-4(2-5(9)7(6)14)8-10-12-13-11-8/h2-3,14H,9H2,1H3,(H,10,11,12,13)
SMILES: COC1=CC(=CC(=C1O)N)C2=NNN=N2
Molecular Formula: C8H9N5O2
Molecular Weight: 207.193

2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol

CAS No.: 1243977-55-0

Cat. No.: VC5941331

Molecular Formula: C8H9N5O2

Molecular Weight: 207.193

* For research use only. Not for human or veterinary use.

2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol - 1243977-55-0

Specification

CAS No. 1243977-55-0
Molecular Formula C8H9N5O2
Molecular Weight 207.193
IUPAC Name 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol
Standard InChI InChI=1S/C8H9N5O2/c1-15-6-3-4(2-5(9)7(6)14)8-10-12-13-11-8/h2-3,14H,9H2,1H3,(H,10,11,12,13)
Standard InChI Key UYPPLYCZNRWAMF-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)N)C2=NNN=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenolic core substituted at the 2-, 4-, and 6-positions with amino, tetrazole, and methoxy groups, respectively. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is known for its metabolic stability and bioisosteric equivalence to carboxylic acids . The methoxy group at C-6 enhances lipophilicity, while the amino group at C-2 introduces hydrogen-bonding potential, critical for molecular interactions in biological systems.

Spectral Characterization

While direct spectral data for this compound are unavailable, analogous tetrazole-phenol derivatives exhibit characteristic signals in NMR and IR spectroscopy. For example:

  • IR: Absorption bands at ~1,020–1,200 cm⁻¹ (tetrazole ring stretching), ~1,610 cm⁻¹ (C=N imine), and ~3,400 cm⁻¹ (NH stretching) .

  • ¹H NMR: Aromatic protons in the δ 6.9–8.5 ppm range, methoxy singlet at δ ~3.3 ppm, and NH signals as broad singlets .

Synthetic Methodologies

General Synthesis of Tetrazole-Containing Phenols

The synthesis of tetrazole-phenol hybrids typically involves two key steps:

  • Formation of the Phenolic Scaffold: Condensation reactions between substituted benzaldehydes and nitrile precursors, as demonstrated in the synthesis of 3-cyano-2-iminocoumarins .

  • Tetrazole Cyclization: Treatment of nitrile intermediates with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions .

Example Protocol (adapted from ):

  • React 2-hydroxy-4-nitro-6-methoxybenzaldehyde with propanedinitrile in ethanol/piperidine to form a cyano intermediate.

  • Cyclize the nitrile group using NaN₃ (1 eq), ZnCl₂ (1.2 eq), and H₂O/THF (4:1) at 80°C for 4–7 hours.

  • Isolate the product via filtration and purify by recrystallization.

Yield Optimization:

  • Electron-donating groups (e.g., methoxy) improve yields (>90%) by stabilizing intermediates .

  • Steric hindrance from bulky substituents (e.g., bromine) reduces yields to ~55% .

Biological Activities of Structural Analogs

Antiproliferative Effects

Tetrazole-phenol hybrids exhibit marked cytotoxicity against cancer cell lines. For instance:

CompoundCell Line (IC₅₀, μM)Reference
5e (HCT 116)15
3 (S. aureus)347 (MIC, μg/mL)

Mechanistic Insights:

  • Tetrazole moieties disrupt cellular redox balance via interactions with thiol groups .

  • Methoxy groups enhance membrane permeability, facilitating intracellular accumulation .

Computational and Structure-Activity Relationship (SAR) Studies

Molecular Docking Predictions

In silico models of similar compounds suggest:

  • Tetrazole Ring: Forms hydrogen bonds with ATP-binding pockets in kinase enzymes .

  • Amino Group: Stabilizes interactions with DNA minor grooves via electrostatic forces

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator